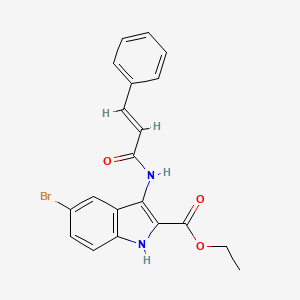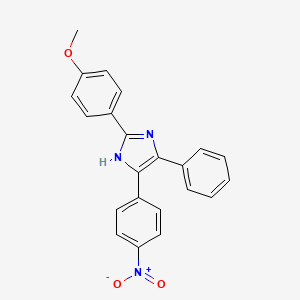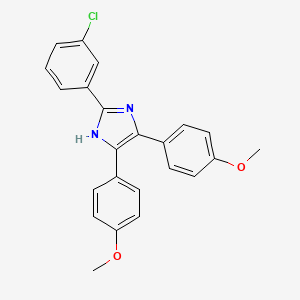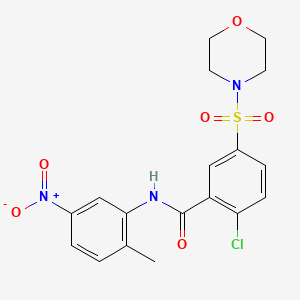![molecular formula C20H17BrN2O4S B3453964 2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)
2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide
Übersicht
Beschreibung
2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BMS-582949, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
BMS-582949 has been studied extensively for its potential applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, BMS-582949 has been shown to selectively inhibit the activity of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and drug addiction. In oncology, BMS-582949 has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. In cardiovascular disease, BMS-582949 has been shown to improve cardiac function in animal models of heart failure.
Wirkmechanismus
The mechanism of action of BMS-582949 involves its selective inhibition of the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which plays a critical role in the regulation of dopamine neurotransmission in the brain. By selectively inhibiting the activity of the D3 receptor, BMS-582949 has been shown to modulate the release of dopamine in the brain, leading to its potential applications in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
BMS-582949 has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve cardiac function in animal models of heart failure, and modulate dopamine neurotransmission in the brain. In addition, BMS-582949 has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-582949 has several advantages and limitations for laboratory experiments. One advantage is its high selectivity for the dopamine D3 receptor, which allows for the study of its specific effects on dopamine neurotransmission in the brain. Another advantage is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of novel cancer therapeutics. One limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BMS-582949. One direction is the development of more selective and potent inhibitors of the dopamine D3 receptor, which may lead to the development of more effective treatments for neuropsychiatric disorders. Another direction is the investigation of the potential applications of BMS-582949 in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, the development of novel drug delivery systems for BMS-582949 may improve its pharmacokinetic profile and increase its therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-bromo-5-[(2-methoxyphenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-19-10-6-5-9-18(19)23-28(25,26)15-11-12-17(21)16(13-15)20(24)22-14-7-3-2-4-8-14/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOEQYBVIRQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-5-phenyl-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453882.png)
![2-(1-azepanylcarbonyl)-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453902.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B3453903.png)

![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)


![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)


![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![4-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3453965.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)